molecular formula C9H9BrO2 B1279903 4-Bromo-2,6-dimethylbenzoic acid CAS No. 74346-19-3

4-Bromo-2,6-dimethylbenzoic acid

Cat. No. B1279903
CAS RN: 74346-19-3
M. Wt: 229.07 g/mol
InChI Key: DJZAABLAECNINV-UHFFFAOYSA-N
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Patent
US07968570B2

Procedure details

4-Bromo-2,6-dimethylbenzonitrile (4.0 g, 19 mmol) was stirred in MeOH (100 mL) and 5N NaOH (100 mL) at 100° C. for 12 hours. The reaction was cooled to room temperature and partitioned between CH2Cl2 and water and the organic layer was dried over anhydrous Na2SO4. The solvent was removed under reduced pressure and the resulting product was stirred in H2PO3 (20 mL) for 6 hours at 150° C. The reaction mixture was basified with 6M KOH, filtered and then acidified with 12M HCl. The reaction was partitioned between CH2Cl2 and water and the organic layer was dried over anhydrous Na2-SO4. The solvent was removed under reduced pressure to afford the product (2.81 g). 1H NMR (300 MHz, CDCl3): δ 7.22 (s, 2H), 6.17 (s, 1H), 5.67 (s, 1H), 2.36 (s, 6H).
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[C:8]([CH3:10])[C:5]([C:6]#N)=[C:4]([CH3:11])[CH:3]=1.[OH-:12].[Na+].C[OH:15]>>[Br:1][C:2]1[CH:9]=[C:8]([CH3:10])[C:5]([C:6]([OH:15])=[O:12])=[C:4]([CH3:11])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
4 g
Type
reactant
Smiles
BrC1=CC(=C(C#N)C(=C1)C)C
Name
Quantity
100 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting product was stirred in H2PO3 (20 mL) for 6 hours at 150° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
partitioned between CH2Cl2 and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The reaction was partitioned between CH2Cl2 and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer was dried over anhydrous Na2-SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
BrC1=CC(=C(C(=O)O)C(=C1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.81 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.